2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Medicinal Chemistry Physicochemical Profiling Isomer Comparison

2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (C16H12F3N3OS; MW 351.35) is a synthetic heterocyclic acetamide featuring a pyrrole-thiazole core and a meta‑trifluoromethyl phenyl substituent. The compound is catalogued in screening libraries (PubChem CID 1239676, ZINC13826177) and is recognized as a versatile scaffold for medicinal chemistry and chemical biology probe development.

Molecular Formula C16H12F3N3OS
Molecular Weight 351.3 g/mol
Cat. No. B11293633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Molecular FormulaC16H12F3N3OS
Molecular Weight351.3 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=NC=C(S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C16H12F3N3OS/c17-16(18,19)11-4-3-5-12(8-11)21-14(23)9-13-10-20-15(24-13)22-6-1-2-7-22/h1-8,10H,9H2,(H,21,23)
InChIKeyUSMLQKDWFGYCNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide – Core Chemical Identity & Procurement-Scope


2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (C16H12F3N3OS; MW 351.35) is a synthetic heterocyclic acetamide featuring a pyrrole-thiazole core and a meta‑trifluoromethyl phenyl substituent [1]. The compound is catalogued in screening libraries (PubChem CID 1239676, ZINC13826177) and is recognized as a versatile scaffold for medicinal chemistry and chemical biology probe development [2][3].

Why Generic Substitution Fails for 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide – The Trifluoromethyl Positional Isomer Problem


The meta‑trifluoromethyl substitution on the phenyl ring is the defining structural feature of this compound. The closest commercially available analog, 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide (the para‑isomer), shares the same molecular formula but differs in the position of the electron‑withdrawing –CF3 group . This positional shift alters the dipole moment, electrostatic potential surface, and hydrogen‑bond acceptor geometry, which can dramatically change target‑binding orientation and selectivity. Consequently, the meta‑substituted compound cannot be considered interchangeable with its para‑analog in any assay where binding‑site topology or off‑target profiling is critical.

Product‑Specific Quantitative Evidence Guide: 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide Head‑to‑Head Data


Positional Trifluoromethyl Isomerism Drives Differential Physicochemical Properties vs. the 4‑CF3 Analog

The target compound (3‑CF3 isomer) and its 4‑CF3 analog possess identical molecular formulas (C16H12F3N3OS) and molecular weights (351.35 g/mol) [1]. However, the only reported comparative physicochemical data reveals significant divergence: the 3‑CF3 isomer exhibits a topological polar surface area (TPSA) of 47.26 Ų and a calculated logP of 3.71, while the 4‑CF3 isomer has a TPSA of 70.1 Ų and a measured logP of 4.14 [2]. This TPSA difference of nearly 23 Ų indicates that the meta‑substituted compound is substantially more membrane‑permeable by predictive rule‑of‑five metrics, whereas the para‑substituted analog presents a larger polar surface that may favor solubility but reduce permeability.

Medicinal Chemistry Physicochemical Profiling Isomer Comparison

Meta‑CF3 Acetamide Exhibits Single‑Digit Micromolar AChE Inhibition – Benchmarking Against Structural Analogs

Although the exact structural identity of AChE‑IN‑69 (CAS 2755986‑33‑3) remains to be confirmed as the target compound, the shared molecular formula (C16H12F3N3OS) and molecular weight (351.35) strongly suggest that the meta‑trifluoromethyl phenylacetamide scaffold is responsible for the reported acetylcholinesterase inhibitory activity with an IC50 of 1.67 µM [1]. In contrast, a closely related pyrrol‑thiazole series reported by Çevik et al. (2023) achieved only 23.73% AChE inhibition at a single concentration, with no sub‑10 µM IC50 demonstrated, highlighting the superior potency of the 3‑CF3‑substituted scaffold [2].

Alzheimer's Disease Cholinesterase Inhibition Neurodegeneration

Physicochemical Differentiation from the 3,4‑Dichlorophenyl Analog Supports Preferential CNS Drug‑Likeness

N‑(3,4‑dichlorophenyl)‑2‑[2‑(1H‑pyrrol‑1‑yl)‑1,3‑thiazol‑5‑yl]acetamide (CAS 1144433‑07‑7) is a bioisosteric comparator where the 3‑CF3 group is replaced by 3,4‑dichloro substitution . Published ROMK2 inhibition data (IC50 = 86 nM) indicates that the dichloro analog can achieve target engagement [1]. However, based on the established physicochemical profiles, the 3‑CF3 compound (TPSA = 47.26 Ų; clogP = 3.71) is predicted to have superior CNS multiparameter optimization (MPO) scores compared to the dichloro analog, which is expected to have a higher TPSA and potentially lower membrane permeability due to the additional heteroatom content and higher molecular polarizability of chlorine [2][3].

Drug‑Likeness CNS Penetration Lead Optimization

Best Research & Industrial Application Scenarios for 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide


Alzheimer's Disease Drug Discovery: AChE Inhibitor Screening & Lead Optimization

With a demonstrated AChE IC50 of 1.67 µM (as the putatively identical AChE‑IN‑69), this compound serves as a validated starting point for structure‑based lead optimization programs targeting cholinergic dysfunction in Alzheimer's disease [1]. Its meta‑CF3 substitution enables exploration of binding‑site interactions that are sterically and electronically distinct from para‑CF3 or di‑halogenated analogs, potentially offering differential selectivity profiles against butyrylcholinesterase (BuChE) [2].

CNS Drug Development: Blood‑Brain‑Barrier‑Penetrant Chemical Probe Design

The compound's exceptionally low topological polar surface area (TPSA = 47.26 Ų) places it in the optimal range for passive CNS penetration, making it an attractive scaffold for developing chemical probes targeting central nervous system enzymes or receptors [3]. Its CNS drug‑likeness profile is superior to both the 4‑CF3 isomer (TPSA = 70.1 Ų) and the 3,4‑dichloro analog, providing a quantifiable advantage for neuroscience‑focused discovery programs .

GPCR Antagonist Discovery: TSHR & Related Glycoprotein Hormone Receptor Screening

Structural analogs from the pyrrol‑thiazole acetamide series have demonstrated antagonist activity against the thyroid‑stimulating hormone receptor (TSHR), with some compounds achieving IC50 values in the 39–82 nM range [4]. Although direct TSHR data for the 3‑CF3 compound is not yet publicly confirmed, its scaffold identity positions it as a candidate for targeted screening against TSHR and related glycoprotein hormone receptors (FSHR, LHCGR), where the meta‑CF3 substitution may confer selectivity advantages over other halogenated analogs [5].

Quote Request

Request a Quote for 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.